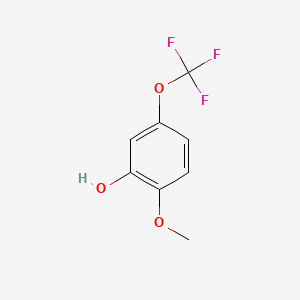

2-Methoxy-5-(trifluoromethoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORCXQLOOCXXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Table of Compounds

X-ray Diffraction Analysis

While comprehensive X-ray diffraction data for this compound in its isolated form is not extensively detailed in the available literature, its structural influence is well-documented through the analysis of its derivatives, most notably Schiff bases. These derivatives offer a practical model for understanding the steric and electronic effects of the methoxy (B1213986) and trifluoromethoxy substituents on crystal lattice formation.

Single Crystal X-ray Diffraction Studies (for derivatives like Schiff bases)

Schiff base derivatives incorporating the this compound moiety have been synthesized and subjected to single-crystal X-ray diffraction to elucidate their three-dimensional structures. For instance, the compound (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol was characterized to confirm its molecular geometry. acs.org Similarly, a related Schiff base, (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, was found to crystallize in the triclinic crystal system with a P-1 space group. plu.mxresearchgate.net

Interactive Table: Crystallographic Data for a Representative Schiff Base Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Z | Value |

Note: Specific unit cell parameters are dependent on the exact derivative studied and are reported in dedicated crystallographic papers. researchgate.netsphinxsai.com

Crystal Packing and Supramolecular Interactions

The arrangement of molecules within the crystal lattice is governed by a variety of non-covalent interactions, which dictate the material's bulk properties. The trifluoromethoxy group, in particular, can participate in unique intermolecular contacts.

In the crystal structures of Schiff base derivatives, a robust network of hydrogen bonds is frequently observed. Beyond the prevalent intramolecular O-H···N bond, intermolecular hydrogen bonds like C-H···O and N-H···O play a crucial role in stabilizing the crystal packing. plu.mxresearchgate.net These interactions link adjacent molecules, often forming chains or sheets that extend into a three-dimensional supramolecular architecture. In some cases, water molecules are incorporated into the lattice, participating in O-H···N or O-H···O bonds that further connect the primary molecules. researchgate.net The presence of these extensive hydrogen-bonding networks is a key factor in the stability of the crystalline state. jcsp.org.pk

Aromatic rings in adjacent molecules can interact through π···π stacking, another significant contributor to crystal stability. scirp.orgmdpi.com In derivatives of this compound, offset or parallel-displaced π···π stacking interactions are often observed between the phenyl rings of neighboring molecules. plu.mx The electron-withdrawing nature of the trifluoromethoxy group can influence the quadrupole moment of the aromatic ring, potentially enhancing these polar-π interactions. nih.gov The centroid-to-centroid distances between stacked rings typically range from 4.5 to 5.2 Å, indicating significant orbital overlap. nih.gov

To quantitatively analyze the various intermolecular interactions within the crystal, Hirshfeld surface analysis is a powerful tool. plu.mx This method maps the regions of close contact between molecules and generates two-dimensional fingerprint plots that summarize the contribution of different interaction types.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about its chemical environment.

¹H NMR:

Aromatic Protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their splitting patterns (doublets, doublet of doublets) would be determined by their coupling with neighboring protons.

Methoxy Protons: The protons of the -OCH₃ group would appear as a sharp singlet, likely in the range of 3.8-4.0 ppm. nih.gov

Hydroxyl Proton: The phenolic -OH proton would present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR:

Aromatic Carbons: The six carbons of the benzene ring would show distinct signals. The carbons directly attached to the oxygen atoms (C-OH, C-OCH₃, C-OCF₃) would be significantly shifted downfield.

Methoxy Carbon: The carbon of the -OCH₃ group would appear around 55-60 ppm.

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group would be observed as a quartet due to coupling with the three fluorine atoms.

The precise chemical shifts and coupling constants would provide unambiguous confirmation of the substitution pattern on the phenol (B47542) ring.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~6.5 - 7.5 | m |

| Methoxy (-OCH₃) | ~3.9 | s |

| Hydroxyl (-OH) | Variable | br s |

Advanced 1H and 13C NMR Techniques (e.g., COSY, HSQC, NOESY)

One-dimensional 1H and 13C Nuclear Magnetic Resonance (NMR) provide the foundational data for the carbon-hydrogen framework of this compound. However, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals, especially for the substituted aromatic system.

1H NMR: The proton spectrum is expected to show distinct signals for the methoxy protons, the phenolic hydroxyl proton, and the three aromatic protons. The aromatic protons will exhibit a specific splitting pattern (e.g., doublet, doublet of doublets) due to spin-spin coupling, reflecting their substitution pattern on the benzene ring.

13C NMR: The carbon spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule: one for the methoxy group, one for the trifluoromethoxy carbon (which will be split by the fluorine atoms), and six for the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. wiley-vch.deemerypharma.com For this compound, COSY is crucial for identifying which aromatic protons are adjacent to one another, confirming their positions relative to the substituents. Cross-peaks will appear between the signals of coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This allows for the definitive assignment of each aromatic carbon that bears a hydrogen atom. The methoxy protons will also show a correlation to the methoxy carbon. Carbons without attached protons (quaternary carbons) will not appear in a standard HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the compound's conformation. For instance, a NOESY cross-peak would be expected between the methoxy group's protons and the adjacent aromatic proton (at position 3), confirming the spatial proximity of these groups.

The expected NMR data, based on the compound's structure, are summarized below.

Table 1: Predicted 1H and 13C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Predicted) |

|---|---|---|---|

| 1 (-OH) | ~5.0-6.0 (broad s) | - | - |

| 2 (-OCH₃) | - | ~148-152 | NOESY to H-3; HMBC to C-1, C-3 |

| 3 | ~6.8-7.0 (d) | ~110-115 | COSY to H-4; HSQC to C-3 |

| 4 | ~6.9-7.1 (dd) | ~118-122 | COSY to H-3, H-6; HSQC to C-4 |

| 5 (-OCF₃) | - | ~140-145 (q) | HMBC to H-4, H-6 |

| 6 | ~6.7-6.9 (d) | ~105-110 | COSY to H-4; HSQC to C-6 |

| -OCH₃ | ~3.8-3.9 (s) | ~55-60 | HSQC to -OCH₃ carbon; NOESY to H-3 |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. d=doublet, dd=doublet of doublets, s=singlet, q=quartet.

19F NMR Spectroscopy for Trifluoromethoxy Group Analysis

19F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov For this compound, this technique is used to confirm the presence and electronic environment of the trifluoromethoxy (-OCF₃) group.

The 19F NMR spectrum is expected to show a single sharp signal (a singlet), as the three fluorine atoms are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause coupling. The chemical shift of this singlet is diagnostic for the -OCF₃ group attached to an aromatic ring and typically appears in a specific region of the spectrum, distinct from other common fluorine moieties like -CF₃. nih.gov The precise chemical shift provides insight into the electronic effects of the aromatic ring on the trifluoromethoxy substituent.

Table 2: Predicted 19F NMR Data for this compound

| Functional Group | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) | Multiplicity |

|---|

Solid-State NMR Applications

While solution-state NMR provides information on molecules averaged over rapid tumbling, solid-state NMR (ssNMR) spectroscopy probes the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be applied to:

Polymorph Identification: Differentiate between different crystalline forms (polymorphs), which may have distinct molecular conformations and packing arrangements, leading to different chemical shifts in the solid state.

Structural Analysis: Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of both ¹³C and ¹⁹F nuclei in the solid state, offering insights into the local environment of each atom within the crystal lattice.

Intermolecular Interactions: Advanced ssNMR experiments can probe intermolecular distances and interactions, such as hydrogen bonding involving the phenolic -OH group, which are critical to understanding the crystal packing.

Without experimental data, specific chemical shifts cannot be reported, but the application of this technique would be invaluable for characterizing the compound's solid-phase properties.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present.

Fourier-transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations (stretching, bending). The FTIR spectrum of this compound is expected to be dominated by characteristic absorption bands from its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

C=C Aromatic Stretch: Several sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.

C-O Stretches: The C-O stretching of the phenolic group and the aryl-alkyl ether (methoxy) group will result in strong bands in the 1200-1300 cm⁻¹ region.

C-F Stretches: The most intense and characteristic bands for this molecule will likely be the C-F stretching vibrations of the trifluoromethoxy group, which are expected to produce very strong absorptions in the 1000-1200 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2980 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether/Phenol) | 1200 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show:

Strong signals for the symmetric aromatic ring "breathing" mode around 1000 cm⁻¹.

Prominent bands for the C=C stretching vibrations in the aromatic ring.

Symmetric C-F stretching modes of the -OCF₃ group, which may appear at different frequencies than in the FTIR spectrum.

The O-H stretch is typically weak in Raman spectra.

A combined analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λmax).

The chromophore in this compound is the substituted benzene ring. The π → π* electronic transitions of the aromatic system are responsible for its UV absorption. The substituents (-OH, -OCH₃, -OCF₃) act as auxochromes, which modify the absorption maxima and intensity. Both the hydroxyl and methoxy groups are activating, electron-donating groups that typically cause a bathochromic shift (shift to longer wavelengths) of the primary absorption bands of benzene. The trifluoromethoxy group is generally considered to be weakly electron-withdrawing. The resulting UV-Vis spectrum is expected to show characteristic absorption bands, likely in the range of 220-300 nm.

Table 4: Predicted Electronic Absorption Data for this compound (in Ethanol)

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* (Primary Band) | ~220 - 240 |

UV-Vis Spectroscopy

UV-Visible spectroscopy is a valuable technique for identifying the presence of chromophores within a molecule. For this compound, the aromatic phenol ring constitutes the primary chromophore. The absorption of UV light by this system excites electrons from lower energy bonding (π) and non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

The UV-Vis spectrum of a phenol derivative is typically characterized by two main absorption bands. For instance, the parent compound, phenol, exhibits a primary band (E2-band) around 210 nm and a secondary band (B-band) around 270 nm in a non-polar solvent. The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the aromatic ring.

In the case of this compound, the methoxy (-OCH3) group, an auxochrome with lone pairs of electrons, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system through resonance. Conversely, the trifluoromethoxy (-OCF3) group, being strongly electron-withdrawing, would likely induce a hypsochromic shift (a shift to shorter wavelengths). The interplay of these two groups would determine the final absorption maxima.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-Polar Solvent

| Expected Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (Primary) | ~210 - 230 | ~6,000 - 10,000 |

| π → π* (Secondary) | ~270 - 290 | ~1,500 - 3,000 |

| n → π* | ~300 - 320 | < 1,000 |

Note: The data in this table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Electronic Transitions (e.g., n to π* transitions)

The electronic transitions in this compound involve the promotion of electrons to higher energy orbitals upon absorption of UV-Vis radiation. The key transitions expected are π → π* and n → π*.

π → π Transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an anti-bonding π orbital. In the aromatic ring of this compound, these transitions are responsible for the strong absorption bands typically observed in the UV region. The delocalized π system of the benzene ring gives rise to these characteristic absorptions.

n → π Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the hydroxyl, methoxy, and trifluoromethoxy groups, to an anti-bonding π orbital of the aromatic ring. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. libretexts.org The presence of heteroatoms with lone pairs makes n → π* transitions possible in this molecule. The solvent can also influence these transitions; polar solvents can lead to a blue shift (shift to shorter wavelengths) of the n → π* absorption band. youtube.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass.

For this compound (C8H7F3O3), the expected exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O).

Calculation of Exact Mass:

8 x C = 8 x 12.00000 = 96.00000

7 x H = 7 x 1.00783 = 7.05481

3 x F = 3 x 18.99840 = 56.99520

3 x O = 3 x 15.99491 = 47.98473

Total Exact Mass = 208.03474 u

An HRMS analysis of this compound would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak, such as [M+H]⁺ or [M-H]⁻, with an m/z value very close to this calculated exact mass. This would serve as definitive confirmation of the compound's molecular formula.

Table 2: Predicted HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₈H₇F₃O₃⁺ | 208.03474 |

| [M+H]⁺ | C₈H₈F₃O₃⁺ | 209.04252 |

| [M-H]⁻ | C₈H₆F₃O₃⁻ | 207.02686 |

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation could involve the loss of a methyl group (-CH₃) from the methoxy substituent, or cleavage of the C-O bond of the trifluoromethoxy group.

Reactivity and Reaction Mechanisms of 2 Methoxy 5 Trifluoromethoxy Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of chemical reactivity in the molecule, participating in oxidation and reduction reactions.

Phenols, particularly those bearing electron-donating groups like a methoxy (B1213986) group, are susceptible to oxidation. libretexts.org This process often leads to the formation of quinones, which are cyclohexadienediones. libretexts.org The oxidation of substituted phenols can be achieved using various oxidizing agents, such as chromic acid, or through electrochemical methods. libretexts.orgnih.gov

The mechanism typically involves the initial formation of a phenoxy radical, which is then further oxidized to a phenoxonium cation. This intermediate is subsequently attacked by a nucleophile (like water) to form a quinone. For phenols with electron-donating substituents, this oxidation can occur with relative ease. oup.com In the case of 2-methoxy-5-(trifluoromethoxy)phenol, oxidation would likely yield a p-benzoquinone derivative, given that the para position relative to the hydroxyl group is unsubstituted and available for oxidation. nih.gov The presence of the methoxy group facilitates this process, while the electron-withdrawing trifluoromethoxy group may have a moderating effect. Studies on polymethoxyphenols have shown that they can be oxidized to the corresponding benzoquinones, sometimes involving demethylation. rsc.org

Table 1: Expected Products from Oxidation of Substituted Phenols This table is generated based on established chemical principles of phenol (B47542) oxidation.

| Starting Phenol | Oxidizing Agent | Likely Quinone Product Type |

|---|---|---|

| Hydroquinone | Chromic Acid | p-Benzoquinone |

| 2,4-Dimethoxyphenol | Silver Oxide | Methoxy-1,4-benzoquinone rsc.org |

| This compound | Various | Methoxy-(trifluoromethoxy)-p-benzoquinone |

Reduction Reactions to Alcohols

The reduction of a phenolic hydroxyl group is not a straightforward conversion to a different alcohol. Instead, reductive processes involving phenols typically fall into two main categories: deoxygenation to form an arene or hydrogenation of the aromatic ring to form a cyclohexanol (B46403) derivative.

Direct removal of the hydroxyl group, known as deoxygenation, is a common reductive pathway. organic-chemistry.org This transformation cleaves the strong C(sp²)–OH bond and replaces the hydroxyl group with a hydrogen atom. researchgate.net This is not typically achieved by direct hydrogenation but often requires converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or triflate, which can then be reduced catalytically. organic-chemistry.org For instance, a palladium-on-carbon (Pd/C) catalyzed deoxygenation of aryl triflates using magnesium metal in methanol (B129727) is an effective method. organic-chemistry.org Another classic, albeit harsh, method is the distillation of the phenol with zinc dust, which reduces it to the corresponding benzene (B151609) derivative. wikipedia.org

Hydrogenation of the aromatic ring itself, which reduces the benzene ring to a cyclohexane (B81311) ring, converts the phenol into a cyclohexanol. This reaction is typically performed using hydrogen gas at high pressure and temperature in the presence of a metal catalyst like nickel. mlsu.ac.in

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly susceptible to electrophilic aromatic substitution (SEAr) due to the powerful activating effects of the hydroxyl and methoxy groups. wikipedia.orgucalgary.ca In SEAr reactions, an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The regioselectivity of this substitution is determined by the directing effects of the substituents already present.

The directing effects of the three substituents are as follows:

Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group. ucalgary.cabyjus.com It donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. byjus.com

Methoxy (-OCH3) group: Also a strongly activating, ortho, para-directing group, functioning similarly to the hydroxyl group.

Trifluoromethoxy (-OCF3) group: A deactivating, ortho, para-directing group. Its influence is discussed in more detail in the following section.

The combined effect of these groups makes the aromatic ring very electron-rich and thus highly reactive towards electrophiles, likely allowing for reactions under milder conditions than those required for benzene. website-files.com The substitution pattern is dictated by the two powerful activating groups. The available positions for substitution are C4 and C6. Both the -OH group (at C1) and the -OCH3 group (at C2) direct incoming electrophiles to the C4 and C6 positions. The C6 position is ortho to the hydroxyl group and meta to the methoxy group, while the C4 position is para to the hydroxyl group and meta to the methoxy group. Given that the hydroxyl group is a very powerful activator, substitution is highly favored at its ortho and para positions. Therefore, electrophilic attack is expected to occur predominantly at positions C4 and C6.

Table 2: Analysis of Substituent Directing Effects This table summarizes the directing influence of each substituent on the available positions of the aromatic ring.

| Substituent (Position) | Activating/Deactivating | Directing Effect | Preferred Positions |

|---|---|---|---|

| -OH (C1) | Strongly Activating | ortho, para | C2, C4, C6 |

| -OCH3 (C2) | Strongly Activating | ortho, para | C1, C3, C5 |

| -OCF3 (C5) | Deactivating | ortho, para | C2, C4, C6 |

Influence of the Trifluoromethoxy Substituent on Aromatic Reactivity

The trifluoromethoxy (-OCF3) group has a dual electronic nature that significantly influences the reactivity of the aromatic ring. It is strongly electron-withdrawing through the inductive effect (σ-effect) due to the high electronegativity of the three fluorine atoms. nih.gov At the same time, the oxygen atom's lone pairs can donate electron density to the aromatic ring via the resonance effect (π-effect).

However, unlike the methoxy group where resonance donation is dominant, the inductive withdrawal of the -OCF3 group is much stronger. This strong inductive effect withdraws electron density from the ring, making the molecule less reactive towards electrophilic attack compared to benzene. researchgate.net Therefore, the trifluoromethoxy group is considered a deactivating group. leah4sci.com

Despite its deactivating nature, the resonance donation from the oxygen lone pairs, although weakened, is sufficient to direct incoming electrophiles to the ortho and para positions. This is because the resonance structures of the cationic intermediate show that the positive charge can be delocalized onto the oxygen atom when the attack occurs at the ortho or para positions, providing extra stabilization. This stabilization is not possible for a meta attack. youtube.com Thus, the trifluoromethoxy group is an ortho, para-director, similar to halogens. pressbooks.pub

Table 3: Comparison of Electronic Properties of Substituents Hammett constants (σ) quantify the electron-donating or -withdrawing properties of substituents. A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Hammett Constant (σp) |

|---|---|---|---|---|

| -OCH3 | Weakly Withdrawing | Strongly Donating | Activating, o,p-directing | -0.27 |

| -OCF3 | Strongly Withdrawing | Weakly Donating | Deactivating, o,p-directing | +0.35 |

| -CF3 | Strongly Withdrawing | None | Deactivating, m-directing | +0.54 |

Reactions Leading to Derivatives

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (-C=N-). nih.gov They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). sciensage.info The phenol this compound cannot directly form a Schiff base as it lacks a carbonyl group.

To synthesize a Schiff base derivative, the phenol would first need to be converted into its corresponding aldehyde. This could be achieved through a formylation reaction, such as the Reimer-Tiemann reaction, which introduces an aldehyde group (-CHO) onto the aromatic ring, typically at the ortho position to the hydroxyl group. byjus.com

Once the corresponding hydroxy benzaldehyde (B42025) is formed, it can readily react with an aromatic amine. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the final imine product. jocpr.comijtsrd.com The general procedure often involves refluxing the aldehyde and amine in a solvent like ethanol, sometimes with an acid catalyst. mdpi.com Studies on the synthesis of Schiff bases from substituted hydroxy benzaldehydes and various amines are well-documented in the literature. sciensage.infomdpi.com

Coordination Chemistry of this compound (e.g., as a ligand in metal complexes)

A comprehensive review of available scientific literature and chemical databases indicates a lack of specific studies on the coordination chemistry of this compound. Research detailing its role as a ligand in the formation of metal complexes, including the synthesis, structural characterization, and reactivity of such complexes, does not appear to be publicly available at this time.

The potential for this compound to act as a ligand stems from the presence of the phenolic hydroxyl group and the methoxy group. The hydroxyl group can be deprotonated to form a phenoxide, which is a common coordinating group for a wide variety of metal ions. The oxygen atom of the methoxy group could also potentially coordinate to a metal center, allowing the molecule to act as a bidentate ligand.

The electronic properties of the substituents on the phenyl ring would be expected to influence the coordinating ability of the ligand. The methoxy group is an electron-donating group, which would increase the electron density on the phenolic oxygen, potentially strengthening its bond to a metal ion. Conversely, the trifluoromethoxy group is a strong electron-withdrawing group. This would decrease the electron density on the ring and on the phenolic oxygen, which might weaken its coordination to a metal center. The interplay of these electronic effects would be a key factor in the stability and properties of any potential metal complexes.

While the coordination chemistry of other substituted phenols is well-documented, forming a basis for predicting the potential behavior of this compound, no specific experimental data or research findings for this particular compound have been reported. Consequently, data tables detailing metal complexes, coordination modes, or spectroscopic and structural parameters cannot be provided. Further experimental investigation would be necessary to explore and characterize the coordination chemistry of this compound.

Computational and Theoretical Investigations of 2 Methoxy 5 Trifluoromethoxy Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data with a favorable balance of accuracy and computational cost. For a molecule like 2-Methoxy-5-(trifluoromethoxy)phenol, which contains a mix of electron-donating (methoxy, hydroxyl) and strongly electron-withdrawing (trifluoromethoxy) groups, DFT calculations can offer profound insights into its behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. cnr.it This process finds the coordinates that correspond to the lowest energy state on the potential energy surface. For this compound, this involves calculating key bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is crucial due to the rotatable bonds associated with the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and trifluoromethoxy (-OCF₃) substituents. Key considerations for this molecule include:

Intramolecular Hydrogen Bonding: The presence of the hydroxyl and methoxy groups in an ortho position to each other suggests the strong possibility of an intramolecular hydrogen bond (O-H···O), which would significantly stabilize the conformation where the hydroxyl proton is oriented toward the methoxy oxygen.

Substituent Orientation: The orientation of the methyl group of the methoxy substituent and the trifluoromethyl group of the trifluoromethoxy substituent relative to the plane of the benzene (B151609) ring must be determined. Studies on similar trifluoromethoxy-substituted aromatics have shown that the -OCF₃ group often adopts a non-planar conformation with respect to the phenyl ring. nih.gov

The optimized geometry provides the foundation for all subsequent property calculations.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C-OH | ~1.36 | C-O-H | ~109.0 |

| C-OCH₃ | ~1.37 | C-O-CH₃ | ~117.5 |

| C-OCF₃ | ~1.38 | C-O-CF₃ | ~118.0 |

| O-H | ~0.97 | C-C-C (ring) | ~120.0 |

| C-F | ~1.34 | O-C-F | ~106.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govajchem-a.com A small gap suggests high reactivity, whereas a large gap implies high stability. researchgate.net

For this compound:

HOMO: This orbital would be expected to be primarily localized on the electron-rich aromatic ring and the electron-donating hydroxyl and methoxy groups.

LUMO: This orbital would likely be distributed across the aromatic system but significantly influenced by the powerful electron-withdrawing trifluoromethoxy group, making it a likely site for nucleophilic attack.

The analysis of these orbitals helps in understanding charge transfer interactions within the molecule. nih.gov

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 to -7.5 |

| E(LUMO) | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

A Molecular Electrostatic Potential (MESP) surface maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting reactivity. nih.gov The MESP map uses a color scale to indicate different potential regions:

Red/Orange/Yellow: Regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are expected around the highly electronegative oxygen atoms of all three substituents (-OH, -OCH₃, -OCF₃) and the fluorine atoms.

Blue: Regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. This is anticipated around the acidic proton of the hydroxyl group.

Green: Regions of neutral or near-zero potential, typically found over the carbon atoms of the aromatic ring.

The MESP provides a clear, qualitative picture of the molecule's reactive sites. ymerdigital.comuobaghdad.edu.iq

NBO analysis provides a detailed chemical interpretation of the molecular wavefunction in terms of localized electron-pair bonding units (bonds, lone pairs). nih.gov This analysis quantifies atomic charges, hybridization, and intramolecular charge-transfer interactions (hyperconjugation). For this compound, NBO analysis would reveal the extent of electron donation from the lone pairs of the hydroxyl and methoxy oxygens into the aromatic ring and the strong electron-withdrawing effect exerted by the trifluoromethoxy group, providing a quantitative measure of the electronic push-pull system.

DFT calculations are widely used to predict various types of molecular spectra, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectrum: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. For this molecule, key predicted vibrations would include the O-H stretching frequency (lowered if involved in intramolecular hydrogen bonding), aromatic and aliphatic C-H stretches, C-O stretches for the phenol (B47542), ether, and trifluoromethoxy ether linkages, and strong C-F stretching vibrations. longdom.org

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. The calculations would predict the π → π* transitions characteristic of the substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectrum: DFT can accurately predict the chemical shifts (δ) for ¹H and ¹³C nuclei. The calculations would show distinct signals for the three aromatic protons, the hydroxyl proton, and the methoxy protons, with their chemical shifts heavily influenced by the electron-donating and withdrawing nature of the adjacent substituents. For example, the aromatic proton situated between the -OH and -OCH₃ groups would have a different chemical shift from the one adjacent to the -OCF₃ group. stackexchange.com

Electronic Structure Analysis

Tautomeric Equilibrium Studies

Tautomerism involves the interconversion of structural isomers, in this case, the enol and keto forms of the phenol. Computational studies on other phenolic compounds often utilize methods like Density Functional Theory (DFT) to determine the relative stabilities and equilibrium constants of these tautomers.

No research articles detailing the enol-keto tautomeric equilibrium or the relative stability of the tautomers for this compound were identified. Such a study would typically involve calculating the energies of the enol and corresponding keto forms to predict which isomer is more stable under various conditions (e.g., in the gas phase or in different solvents).

Specific thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) for the tautomerization of this compound have not been reported in the searched literature. These parameters are crucial for understanding the spontaneity and temperature dependence of the tautomeric equilibrium.

Data Table: Thermodynamic Parameters for Tautomerization of this compound

| Parameter | Value | Units |

|---|---|---|

| Enthalpy (ΔH) | Data not available | kJ/mol |

| Entropy (ΔS) | Data not available | J/(mol·K) |

Intermolecular Interaction Energy Analysis

The analysis of intermolecular forces is fundamental to understanding the physical properties and crystal packing of a compound. Computational methods can dissect the total interaction energy into various components.

No studies were found that calculated the Coulombic (electrostatic) energy contributions to the intermolecular interactions of this compound. This component arises from the attraction or repulsion between the partial charges on adjacent molecules.

Information regarding the dispersion energy contributions, which are attractive forces arising from instantaneous fluctuations in electron density, is not available for this compound.

Data Table: Intermolecular Interaction Energies for this compound

| Energy Contribution | Value | Units |

|---|---|---|

| Coulombic Energy | Data not available | kJ/mol |

| Dispersion Energy | Data not available | kJ/mol |

Quantitative Structure-Activity Relationship (QSAR) Studies (for related methoxyphenols)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the chemical structure of compounds with their biological activities. For methoxyphenols, these studies often explore the relationship between calculated electronic descriptors and observed antioxidant or inhibitory activities.

One significant study investigated a series of 2-methoxyphenols to understand their antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibitory effects. nih.gov The research utilized electronic descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, ionization potential (IP), chemical hardness (η), and electronegativity (χ) to build these relationships. nih.gov

The antioxidant capacity, measured by 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity, showed a linear relationship with the ionization potential for most of the tested 2-methoxyphenols. nih.gov This suggests that the ease with which a molecule can donate an electron is a key factor in its radical scavenging ability. Furthermore, the study found a correlation between cytotoxicity and another electronic parameter, while COX-2 inhibition was related to electronegativity. nih.gov These findings indicate that it may be possible to predict the biological activities of various 2-methoxyphenols based on their computed electronic properties. nih.gov

Below is a table summarizing the electronic descriptors and biological activities for a selection of 2-methoxyphenols from the aforementioned study.

| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (IP) (eV) | Anti-DPPH Radical Activity (log 1/IC50) |

| Eugenol (B1671780) | -9.02 | 0.45 | 9.02 | 4.38 |

| Isoeugenol (B1672232) | -8.76 | 0.53 | 8.76 | 4.70 |

| Ferulic acid | -9.21 | 0.14 | 9.21 | 4.49 |

| Curcumin (B1669340) | -8.84 | -0.11 | 8.84 | 5.06 |

| 2-methoxy-4-methylphenol (B1669609) | -8.93 | 0.53 | 8.93 | 4.21 |

Molecular Dynamics Simulations (for related compounds)

For instance, MD simulations have been used to investigate the conformational behavior of a guaiacyl β-O-4 lignin (B12514952) model compound. These simulations, performed in both vacuum and with explicit solvent molecules, revealed that the molecule is flexible and can adopt a large number of conformations. The studies also highlighted the importance of intramolecular and intermolecular hydrogen bonding. In a vacuum, numerous intramolecular hydrogen bonds were observed, but in the presence of a solvent, these were often replaced by hydrogen bonds to the surrounding solvent molecules. This indicates that the environment plays a crucial role in the conformational preferences of such molecules.

In another relevant application, MD simulations have been employed to study the interaction of phenolic compounds with biological membranes. For example, the effect of eugenol on the organization and dynamics of lipid membranes has been explored. Such studies can reveal how these molecules partition into the membrane, their preferred location and orientation, and their influence on membrane properties like fluidity. This is particularly important for understanding the bioavailability and mechanism of action of phenolic compounds.

MD simulations can also be used to understand the removal of phenolic pollutants from water. Studies have simulated the interaction of phenol with materials like graphene oxide membranes to elucidate the adsorption mechanisms at a molecular level. These simulations can provide details on the role of different types of interactions, such as van der Waals and electrostatic forces, in the binding process.

These examples demonstrate the utility of molecular dynamics simulations in understanding the behavior of methoxyphenols and related compounds in various environments, from biological systems to materials science applications.

Biological Activity and Molecular Interactions of 2 Methoxy 5 Trifluoromethoxy Phenol

Mechanism of Action Studies

The mechanism of action for phenolic compounds is often rooted in their ability to interact with proteins and modulate biological pathways. The specific arrangement of a methoxy (B1213986), trifluoromethoxy, and hydroxyl group on the phenol (B47542) ring of 2-Methoxy-5-(trifluoromethoxy)phenol suggests several plausible mechanisms.

Interaction with Enzymes and Receptors

Phenolic compounds are well-documented as interacting with a variety of enzymes and cellular receptors. The hydroxyl group is a key hydrogen bond donor and acceptor, allowing it to anchor within the active sites of proteins. Studies on structurally similar methoxyphenols indicate they can act as inhibitors for enzymes involved in inflammatory and oxidative processes. nih.govnih.gov For example, various natural phenols and their derivatives have been shown to inhibit digestive enzymes such as trypsin, α-amylase, and lipase, primarily by forming complexes with the proteins that reduce their catalytic efficiency. nih.gov The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group on the aromatic ring of this compound likely modifies its electronic profile, influencing its binding affinity and specificity for various biological targets.

Modulation of Metabolic Pathways

Based on the known activities of related methoxyphenols, this compound may modulate key metabolic pathways, particularly those related to inflammation and oxidative stress. Many 2-methoxyphenols have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory pathway. nih.gov By inhibiting COX-2, such compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation. Furthermore, the inherent antioxidant potential of the phenolic structure allows for the scavenging of free radicals, which can modulate pathways associated with oxidative damage.

Specific Enzyme Inhibition or Activation

Research into methoxyphenol derivatives has identified specific enzyme targets. A notable example is myeloperoxidase (MPO), a heme protein involved in the generation of reactive oxygen species by neutrophils, which contributes to tissue damage in various inflammatory diseases. nih.gov Certain derivatives of ferulic acid, which share the methoxyphenol core structure, have been identified as reversible inhibitors of MPO. nih.gov This suggests that this compound could plausibly exhibit inhibitory activity against similar pro-inflammatory enzymes. The inhibitory potential is highly dependent on the precise structure of the molecule, as demonstrated by the varying potencies of different ferulic acid analogs.

To illustrate this principle, the following table shows the MPO inhibitory activity of two lead compounds based on a ferulic acid scaffold, which contains a methoxyphenol moiety.

| Compound | Description | MPO Inhibition IC50 (μM) |

|---|---|---|

| Compound 2a | Ferulic acid analog | 0.9 |

| Compound 3 | Ferulic acid analog | 8.5 |

Table 1. Myeloperoxidase (MPO) inhibitory activity of two lead compounds (2a and 3) derived from ferulic acid scaffolds, demonstrating the potential for methoxyphenol structures to exhibit potent and specific enzyme inhibition. Data sourced from studies on ferulic acid analogs as reversible myeloperoxidase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological effects of this compound are intrinsically linked to its chemical structure. The nature and positioning of the methoxy and trifluoromethoxy substituents on the phenol ring are critical determinants of its interactions with biological targets.

Role of the Trifluoromethoxy Group in Enhancing Binding Affinity

The trifluoromethoxy (-OCF3) group is a unique substituent in medicinal chemistry that can significantly enhance a molecule's pharmacological profile. mdpi.com Its properties contribute to improved binding affinity through several mechanisms:

Increased Lipophilicity : The -OCF3 group is one of the most lipophilic substituents. This property can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets within enzyme active sites or receptors, thereby increasing binding affinity. mdpi.com

Metabolic Stability : Compared to a simple methoxy (-OCH3) group, the trifluoromethoxy group is much more resistant to oxidative metabolism by enzymes like cytochrome P450. mdpi.com This increased stability means the compound is less likely to be broken down before it can reach its target, leading to a more sustained biological effect.

Electronic Effects : The -OCF3 group is strongly electron-withdrawing, which alters the electronic distribution of the aromatic ring. This can influence non-covalent interactions, such as dipole-dipole or electrostatic interactions, with residues in a protein's binding site. mdpi.com

The following table compares the physicochemical properties of the trifluoromethoxy group with other common substituents, highlighting its distinct characteristics that are favorable for drug design.

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) | Key Properties |

|---|---|---|---|

| -H (Hydrogen) | 0.00 | 0.00 | Baseline reference |

| -CH3 (Methyl) | 0.56 | -0.17 | Lipophilic, Weakly electron-donating |

| -OCH3 (Methoxy) | -0.02 | -0.27 | Hydrophilic, Strongly electron-donating (resonance) |

| -CF3 (Trifluoromethyl) | 0.88 | 0.54 | Lipophilic, Strongly electron-withdrawing (inductive) |

| -OCF3 (Trifluoromethoxy) | 1.04 | 0.35 | Highly lipophilic, Strongly electron-withdrawing, Metabolically stable |

Table 2. Comparison of physicochemical properties of the trifluoromethoxy group and other common substituents. The Hansch parameter (π) indicates lipophilicity (higher is more lipophilic), and the Hammett parameter (σp) indicates the electronic effect at the para position (positive values are electron-withdrawing). The -OCF3 group combines high lipophilicity with a strong electron-withdrawing nature. mdpi.com

Influence of Substituent Positioning on Biological Effects

The specific placement of substituents on an aromatic ring is crucial for determining biological activity. researchgate.net In this compound, the substituents are positioned relative to the hydroxyl group (-OH) as follows:

Methoxy (-OCH3) group: Located at position 2 (ortho to the -OH).

Trifluoromethoxy (-OCF3) group: Located at position 5 (meta to the -OH).

This arrangement creates a distinct electronic and steric profile. The methoxy group at the ortho position is electron-donating via resonance, which can increase the electron density of the ring and influence the acidity of the phenolic proton. researchgate.net This positioning can also allow for the formation of an intramolecular hydrogen bond between the methoxy oxygen and the phenolic hydrogen, which can affect the molecule's conformation and its ability to interact with external targets. researchgate.net

Investigated Biological Effects (for related methoxyphenols and derivatives)

The biological activities of methoxyphenols, a class of compounds characterized by a phenol ring with a methoxy substituent, have been the subject of extensive research. These investigations have revealed a range of effects, including antioxidant, cytotoxic, and antimicrobial properties, which are largely influenced by the specific molecular structure of each derivative.

Antioxidant Capacity

Methoxyphenol derivatives are recognized for their antioxidant properties, which enable them to scavenge free radicals and inhibit oxidative processes. nih.gov The antioxidant potential of these compounds has been evaluated using various assays, such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) assays. researchgate.net

Studies on natural methoxyphenols like eugenol (B1671780), capsaicin (B1668287), and vanillin (B372448) have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.commdpi.com Eugenol, in particular, has been shown to be a highly active antioxidant. nih.govresearchgate.net In the ORAC test, vanillin's antioxidant activity was found to be comparable to that of eugenol. nih.govresearchgate.net Synthetic derivatives have also been developed to enhance antioxidant activity. nih.gov For instance, dimers of p-methoxyphenol have shown greater stoichiometric factors (n), representing the number of free radicals trapped by one mole of an antioxidant, compared to their monomeric forms. mdpi.com Specifically, the p-methoxyphenol dimer (2,2'-dihydroxy-5,5'-dimethoxybiphenol) exhibited an n value of 2.8. mdpi.com

The antioxidant activity of these compounds is often correlated with their physicochemical properties. nih.gov For example, a linear relationship has been observed between the anti-DPPH radical activity and the ionization potential for a series of 2-methoxyphenols. josai.ac.jp

| Compound | Assay | Result (IC50 or other metric) | Source |

|---|---|---|---|

| Eugenol | DPPH | IC50: 0.11 mM | mdpi.com |

| Capsaicin | DPPH | IC50: 0.12 mM | mdpi.com |

| Vanillin | DPPH | IC50: 0.14 mM | mdpi.com |

| p-Methoxyphenol dimer | Induction Period Method | Stoichiometric factor (n) = 2.8 | mdpi.com |

| Eugenol | ORAC | ORAC value = 2.12 ± 0.08 | nih.govresearchgate.net |

| Vanillin | ORAC | ORAC value = 1.81 ± 0.19 | nih.govresearchgate.net |

Cytotoxicity and Anticancer Potential (e.g., COX-2 inhibition)

The cytotoxic effects of methoxyphenol derivatives against various cancer cell lines have been a key area of investigation. mdpi.comnih.gov The methoxy group in naturally occurring flavones, a class of compounds that can contain methoxyphenol structures, has been shown to promote cytotoxic activity. mdpi.com For example, 4-Allyl-2-methoxyphenol derivatives have demonstrated good activity in inhibiting the growth of the human breast cancer cell line MCF-7. neliti.com A study on a range of 2-methoxyphenols determined the 50% cytotoxic concentration (CC50) against the human submandibular gland tumor cell line (HSG), with cytotoxicity declining in the order of curcumin (B1669340) > dehydrodiisoeugenol (B190919) > isoeugenol (B1672232) > bis-MMP > eugenol > ferulic acid > 2-methoxy-4-methylphenol (B1669609) (MMP) > bis-eugenol > bis-ferulic acid. josai.ac.jp However, it is noteworthy that some methoxyphenols, such as 4-methoxyphenol (B1676288) (4-MP), have been shown to have carcinogenic potential in animal studies. nih.gov

A significant aspect of the anticancer potential of these compounds is their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors. nih.gov A number of 2-methoxyphenols have been identified as COX-2 inhibitors. josai.ac.jp Dehydrodiisoeugenol was found to be a potent inhibitor of lipopolysaccharide (LPS)-induced COX-2 gene expression in RAW 264.7 cells, followed by bis-ferulic acid and curcumin. josai.ac.jp Furthermore, compounds such as 3-(4'-geranyl-3'-methoxy)phenyl-2-trans propenoic acid have been shown to completely suppress COX-2 expression in monocytes at a concentration of 100 μM. nih.gov

| Compound | Cell Line | Activity | Metric (IC50/CC50) | Source |

|---|---|---|---|---|

| Curcumin | HSG | Cytotoxicity | Highest among tested | josai.ac.jp |

| Dehydrodiisoeugenol | HSG | Cytotoxicity | High | josai.ac.jp |

| Isoeugenol | HSG | Cytotoxicity | Moderate | josai.ac.jp |

| Eugenol | HSG | Cytotoxicity | Moderate | josai.ac.jp |

| Dehydrodiisoeugenol | RAW 264.7 | COX-2 Inhibition | Potent inhibitor | josai.ac.jp |

| Bis-ferulic acid | RAW 264.7 | COX-2 Inhibition | Inhibitor | josai.ac.jp |

Antimicrobial Properties (e.g., antifungal, antibacterial)

Methoxyphenols have demonstrated significant antimicrobial activity against a variety of foodborne pathogens and spoilage bacteria. mdpi.comnih.govresearchgate.net Natural methoxyphenols such as eugenol, capsaicin, and vanillin have been tested against pathogens including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.gov

Eugenol and capsaicin were generally the most active compounds against both pathogenic and spoilage bacteria. mdpi.comresearchgate.net S. aureus was particularly susceptible, with IC50 values of 0.75 mM for eugenol and 0.68 mM for capsaicin. mdpi.comnih.govresearchgate.net Eugenol is thought to act by causing non-selective permeability of the cytoplasmic membrane. mdpi.com Guaiacol (B22219) (2-methoxyphenol) has also shown antibacterial properties and the ability to inhibit biofilm formation. frontiersin.org

In addition to antibacterial effects, these compounds exhibit antifungal activity. Guaiacol has been found to exert fungicidal activity against Fusarium graminearum, inhibiting mycelial growth and the production of mycotoxins. frontiersin.org The median effective concentration (EC50) for this effect was 1.838 mM. frontiersin.org Geranylated methoxyphenols have also been tested as inhibitors of mycelial growth of Phytophthora cinnamomi, with activity depending on the number and position of substituent groups on the aromatic ring. nih.gov Derivatives with two hydroxyl groups or one hydroxyl and one methoxy group were found to be the most active. nih.gov

| Compound | Microorganism | Activity | Metric (IC50/EC50) | Source |

|---|---|---|---|---|

| Eugenol | S. aureus | Antibacterial | IC50: 0.75 mM | mdpi.comnih.govresearchgate.net |

| Capsaicin | S. aureus | Antibacterial | IC50: 0.68 mM | mdpi.comnih.govresearchgate.net |

| Vanillin | S. aureus | Antibacterial | IC50: 1.38 mM | mdpi.comnih.govresearchgate.net |

| Eugenol | E. coli | Antibacterial | IC50: 1.11 - 2.70 mM range | mdpi.com |

| Capsaicin | E. coli | Antibacterial | IC50: 1.21 - 4.79 mM range | mdpi.com |

| Guaiacol | F. graminearum | Antifungal | EC50: 1.838 mM | frontiersin.org |

Research Applications and Derived Chemical Entities

Intermediate in Synthetic Organic Chemistry

As a substituted phenol (B47542), 2-Methoxy-5-(trifluoromethoxy)phenol serves as a versatile intermediate in the creation of a range of organic molecules. Its hydroxyl group provides a reactive site for various chemical transformations, while the trifluoromethoxy group is often incorporated to enhance the performance of the final product. The synthesis of its aldehyde derivative, 2-hydroxy-5-(trifluoromethoxy)benzaldehyde (B1301225), is a common first step, and this aldehyde becomes the direct precursor for many of the applications discussed below.

This compound is a building block in the development of new pharmaceutical compounds and active pharmaceutical ingredients (APIs). guidechem.com The trifluoromethoxy group is particularly valued in medicinal chemistry for its ability to improve metabolic stability and membrane permeability of drug candidates. The compound, typically via its aldehyde derivative, is used in the synthesis of various molecular scaffolds.

A primary application is the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities. nih.gov By reacting 2-hydroxy-5-(trifluoromethoxy)benzaldehyde with various primary amines, researchers can generate a library of novel compounds for biological screening.

Table 1: Examples of Compounds Synthesized from this compound Derivatives

| Starting Material | Reactant | Synthesized Compound | Potential Application Area |

|---|---|---|---|

| 2-hydroxy-5-(trifluoromethoxy)benzaldehyde | 4-methylaniline | 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol | Pharmaceutical Development |

| 2-hydroxy-5-(trifluoromethoxy)benzaldehyde | 3-fluoroaniline | (E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy)phenol | Pharmaceutical Development |

The development of new pesticides and herbicides relies on intermediates that can be used to build effective and selective agrochemicals. cymitquimica.com Substituted phenols are foundational components in this industry, and the inclusion of fluorine atoms, such as in the trifluoromethoxy group, can significantly enhance the efficacy and stability of the active ingredients. This compound and its derivatives are utilized as intermediates in the synthesis pathways for new agrochemical products. guidechem.comguidechem.com

Material Science Applications

The electronic and physical properties imparted by the trifluoromethoxy group make this phenol and its derivatives of interest in material science.

The primary application in this area stems from the functional properties of Schiff base derivatives. These materials can exhibit photochromism and thermochromism, meaning their color and optical properties change in response to light or heat, respectively. nih.gov This behavior makes them "smart" materials with potential applications in molecular electronics and optical devices. nih.gov The development of materials that can reversibly switch states based on external stimuli is a significant goal in material science, and derivatives of this compound provide a platform for creating such functionalities.

Derivatives of this compound in Research

Much of the research involving this compound focuses on the synthesis and characterization of its more complex derivatives, particularly Schiff bases.

Schiff bases prepared from ortho-hydroxy aldehydes, such as 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, are a major subject of study for their chromic properties. nih.govfluoromart.comsigmaaldrich.com The phenomenon of photochromism and thermochromism in these compounds is attributed to a proton transfer mechanism. nih.gov The molecule can exist in two different tautomeric forms: a phenol-imine form and a keto-amine form. The conversion between these two states can be triggered by absorbing energy from light (photochromism) or heat (thermochromism), resulting in a change in the molecule's absorption spectrum and thus its color.

Table 2: Tautomeric Forms Responsible for Chromic Properties

| Tautomer Name | Key Structural Feature | State |

|---|---|---|

| Phenol-Imine (Enol-Imine) | Intramolecular O-H···N hydrogen bond | Ground State |

This reversible proton transfer makes these Schiff base derivatives candidates for use in molecular switches and data storage devices. nih.gov The presence of the trifluoromethoxy group on the phenyl ring influences the electronic nature of the molecule, thereby tuning the energy barrier for the proton transfer and affecting the stability and color of the different states.

Complexes with Transition Metals

While specific transition metal complexes of this compound are not extensively documented in publicly available literature, the broader class of methoxyphenol derivatives, particularly in the form of Schiff base ligands, has been widely studied for their ability to form stable complexes with a variety of transition metals. These studies provide a strong basis for predicting the coordination behavior of this compound.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands that can coordinate to metal ions through imine nitrogen and phenolic oxygen atoms. In the case of ligands derived from methoxyphenols, the oxygen atom of the hydroxyl group and the nitrogen atom of the imine group are typically involved in chelation to the metal center.

For instance, transition metal(II) complexes with the Schiff base ligand 2-[(4-methylphenylimino)methyl]-6-methoxyphenol have been synthesized and characterized. These complexes, with metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Cadmium (Cd), demonstrate the capacity of methoxyphenol-derived ligands to coordinate with a range of transition metals. The resulting complexes often exhibit interesting geometries, such as distorted octahedral structures.

The presence of the electron-donating methoxy (B1213986) group and the strongly electron-withdrawing trifluoromethoxy group in this compound would likely influence the electronic properties of the resulting metal complexes, potentially affecting their catalytic activity and stability. The trifluoromethoxy group, in particular, can enhance the Lewis acidity of the metal center, which could be beneficial in various catalytic applications. The formation of such complexes is a promising area for future research, with potential applications in oxidation catalysis, materials science, and as antimicrobial agents.

Table 1: Examples of Transition Metals Used in Complexes with Methoxyphenol-Derived Schiff Base Ligands

| Transition Metal | Abbreviation | Potential Coordination Geometry |

| Manganese | Mn | Octahedral |

| Cobalt | Co | Octahedral |

| Nickel | Ni | Octahedral |

| Copper | Cu | Octahedral |

| Cadmium | Cd | Octahedral |

Radiotracer Candidates for Molecular Imaging (based on related methoxy derivatives)

The development of radiotracers for molecular imaging techniques like Positron Emission Tomography (PET) is a critical area of research in medicine, enabling the non-invasive visualization and quantification of biological processes at the molecular level. Methoxy-substituted aromatic compounds have emerged as important scaffolds in the design of PET radiotracers due to their favorable pharmacokinetic properties and their ability to be labeled with positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C).

The trifluoromethoxy group is of particular interest in the design of novel PET radiotracers. The incorporation of fluorine-18 into molecules is a common strategy for developing PET probes, and the trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are attractive targets for radiofluorination. nih.govmdpi.com Recent advancements in radiochemistry have expanded the toolbox for synthesizing ¹⁸F-labeled radiotracers containing these motifs. nih.gov The presence of a trifluoromethyl group can confer favorable pharmacological properties to a molecule. nih.gov

While the direct radiolabeling of this compound has not been specifically reported, related methoxy derivatives have been successfully developed as radiotracer candidates for imaging various biological targets, notably the sigma-2 (σ₂) receptor. The σ₂ receptor is overexpressed in proliferating cancer cells, making it a valuable biomarker for tumor imaging.

Several ¹⁸F-labeled and ¹¹C-labeled ligands targeting the σ₂ receptor incorporate methoxy groups, which are crucial for their binding affinity and selectivity. For example, the development of ¹⁸F-labeled benzamide (B126) analogs for σ₂ receptor imaging often involves the replacement of a methoxy group with a fluoroethoxy group to introduce the ¹⁸F radionuclide.

The general strategies for developing PET radiotracers often involve:

Nucleophilic Substitution: This is a widely used method for introducing ¹⁸F into a molecule by displacing a suitable leaving group.

Electrophilic Radiofluorination: This method is also employed, particularly for aromatic systems.

Carbon-11 Labeling: The introduction of a [¹¹C]methyl group is a common strategy, often targeting phenol or amine functionalities.

The structural features of this compound, specifically the presence of a phenolic hydroxyl group and an aromatic ring activated by a methoxy group, make it a plausible candidate for radiolabeling with either ¹¹C or ¹⁸F. The trifluoromethoxy group adds a unique element that could influence the tracer's biodistribution and target interaction. Further research into the radiolabeling and biological evaluation of derivatives of this compound could lead to the development of novel PET radiotracers for oncology and neuroscience.

Table 2: Radionuclides and Labeling Strategies Relevant to Methoxy-Containing Radiotracer Development

| Radionuclide | Half-life | Common Labeling Precursor | Labeling Reaction Type |

| Fluorine-18 | ~110 minutes | [¹⁸F]Fluoride | Nucleophilic Substitution |

| Carbon-11 | ~20 minutes | [¹¹C]Methyl Iodide | Methylation |

Environmental Considerations and Degradation Studies of 2 Methoxy 5 Trifluoromethoxy Phenol

Environmental Fate and Transformation Pathways

No studies were identified that investigate the environmental fate and transformation pathways of 2-Methoxy-5-(trifluoromethoxy)phenol. Research into how this specific compound behaves and transforms in various environmental compartments such as water, soil, and air has not been published.

Hydrolysis Kinetics and Mechanism

There is no available data on the hydrolysis kinetics and mechanism of this compound.

Defluorination Processes and Intermediate Formation

Specific research on the defluorination processes and the formation of intermediates during the hydrolysis of this compound is not present in the current body of scientific literature.

Influence of pH on Degradation Rate

No studies have been published that examine the influence of pH on the degradation rate of this compound. Therefore, a data table illustrating this relationship cannot be generated.

Biodegradation Studies

No peer-reviewed studies on the biodegradation of this compound by microorganisms were found. There is no information on its persistence or susceptibility to microbial degradation in various environments.

Photodegradation Mechanisms

Information regarding the photodegradation mechanisms of this compound, including its reactivity with photochemically produced reactive species, is not available.

Metabolite Identification and Characterization

As no degradation studies have been conducted, there is no information available on the metabolites of this compound that may be formed through hydrolysis, biodegradation, or photodegradation.

Environmental Relevance of Fluorinated Phenols

The presence of fluorine in aromatic compounds, such as phenols, raises environmental concerns primarily due to the strength of the carbon-fluorine (C-F) bond. wikipedia.org This bond is one of the strongest in organic chemistry, making many organofluorine compounds resistant to natural degradation processes. wikipedia.orgnih.gov This inherent stability can lead to the persistence of these compounds in various environmental compartments, including soil and water. numberanalytics.comnumberanalytics.com

Many fluorinated compounds are known for their potential to bioaccumulate in living organisms. wikipedia.orgnumberanalytics.com Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. This can lead to the concentration of the chemical in the food chain, a process known as biomagnification. nih.gov Some fluorinated compounds have been detected in wildlife and humans worldwide, raising concerns about their long-term effects on ecosystems and human health. nih.govnumberanalytics.comnih.gov

The toxicity of fluorinated aromatic compounds can be similar to their non-fluorinated counterparts, though some polyfluorinated aromatics are less toxic, while others can be more so. researchgate.net The metabolism of certain fluorinated compounds can sometimes produce toxic byproducts, such as fluoroacetate. nih.govacs.org Furthermore, the degradation of some trifluoromethyl-containing compounds can lead to the formation of trifluoroacetic acid (TFA), a highly persistent substance that can accumulate in the environment. acs.orgacs.org

Given these general characteristics of fluorinated phenols, it is reasonable to infer that this compound may also exhibit environmental persistence. Its degradation pathways, whether through microbial action or photodegradation, are likely to be slow. The trifluoromethoxy group, in particular, may contribute to the formation of persistent degradation products. However, without specific studies on this compound, these remain informed inferences based on the behavior of structurally related compounds.

Detailed research findings on the degradation of analogous fluorinated phenols are presented in the table below to provide context on potential degradation pathways and rates.

Detailed Research Findings on the Degradation of Analogous Fluorinated Phenols

The following table summarizes findings from studies on fluorinated phenols that are structurally related to this compound. This data is provided for illustrative purposes to indicate potential degradation behaviors, as specific studies on this compound are not publicly available.

Interactive Data Table: Degradation of Various Fluorinated Phenols

| Compound | Degradation Method | Conditions | Key Findings | Reference |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | Photodegradation | 365 nm wavelength, pH 9 | Half-life of 22 hours; produced trifluoroacetic acid (TFA) with a 5.1% yield. | acs.org |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | Photodegradation | 365 nm wavelength, pH 7 | Half-life of 91.7 hours; produced trifluoroacetic acid (TFA) with a 17.8% yield. | acs.org |

| 2-(Trifluoromethyl)phenol | Photolysis | pH 5 buffer | Photolysis rate constant of 3.52 ± 0.07 h⁻¹. | researchgate.net |

| 2-(Trifluoromethyl)phenol | Photolysis | pH 7 buffer | Photolysis rate constant of 26.4 ± 0.64 h⁻¹. | researchgate.net |

| 2-(Trifluoromethyl)phenol | Photolysis | pH 10 buffer | Photolysis rate constant of 334.1 ± 93.45 h⁻¹. | researchgate.net |

| 4-(Trifluoromethyl)phenol | Microbial Degradation | Used as a sole carbon and energy source by environmental bacteria | Catabolized via meta-cleavage, leading to the formation of semialdehyde products. | researchgate.net |

| Various Fluorophenols | Microbial Degradation | By the yeast-like fungus Exophiala jeanselmei | Metabolized into fluorinated catechol and muconate metabolites. | nih.gov |

| Fluoxetine (produces a fluorinated phenol (B47542) metabolite) | Microbial Degradation | By common environmental bacteria | Initially hydrolyzed to 4-(trifluoromethyl)phenol, which was then further degraded. | researchgate.net |

Q & A

Q. What are the most reliable synthetic routes for 2-methoxy-5-(trifluoromethoxy)phenol, and how can purity be optimized?

Answer: A common method involves Suzuki-Miyaura coupling using a boronic ester intermediate. For example, 2-methoxy-5-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS 269410-23-3) can be coupled with a hydroxyl-bearing aryl halide under palladium catalysis . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.8–4.0 ppm for methoxy groups) .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Answer: Stability studies should include:

- Thermal stability: Thermogravimetric analysis (TGA) at 10°C/min under nitrogen to detect decomposition above 150°C.

- Photostability: UV-Vis spectroscopy before/after 24-hour exposure to 365 nm UV light.

- Hydrolytic stability: HPLC monitoring after 48 hours in buffered solutions (pH 2–12).

Store at –20°C in amber vials under inert gas to minimize degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR: -NMR (aromatic protons split due to trifluoromethoxy’s electron-withdrawing effect) and -NMR (δ –58 ppm for CFO) .

- GC-MS: Retention time alignment with NIST reference data (e.g., EI-MS m/z 224 [M]) .

- FT-IR: O–H stretch at ~3200 cm, C–F stretches at 1100–1250 cm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Answer: Discrepancies often arise from solvent polarity or impurities. Systematic evaluation includes:

- Phase-solubility diagrams in DMSO, methanol, and THF.

- Dynamic light scattering (DLS) to detect aggregates in aqueous buffers.

- HPLC-UV quantification after 24-hour equilibration at 25°C. Recent studies show higher solubility in THF (≥50 mg/mL) vs. water (<0.1 mg/mL) due to trifluoromethoxy’s hydrophobicity .

Q. What are the mechanistic implications of trifluoromethoxy vs. methoxy substituents in electrophilic aromatic substitution (EAS) reactions?

Answer: The trifluoromethoxy group (–OCF) is a stronger electron-withdrawing meta-director compared to methoxy (–OCH). Kinetic studies using nitration (HNO/HSO) show:

Q. How can researchers mitigate analytical challenges in quantifying trace degradation products of this compound?

Answer:

- LC-HRMS (Q-TOF): Use electrospray ionization (ESI-) with m/z 224.0524 [M–H] for the parent compound and isotopic pattern matching for halogenated byproducts.